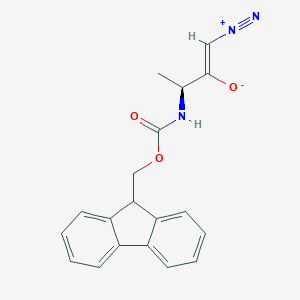

Fmoc-L-Ala-CHN2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

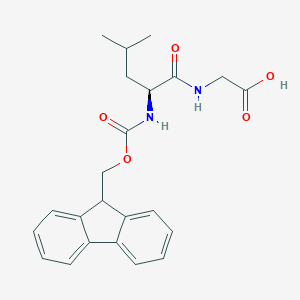

Fmoc-L-Ala-CHN2, also known as this compound, is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335,37 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios de proteómica y síntesis de péptidos

Fmoc-L-Ala-CHN2 se utiliza en la investigación de proteómica y las técnicas de síntesis de péptidos en fase sólida (SPPS). Su grupo Fmoc protege el aminoácido durante el proceso de síntesis, lo que permite la construcción precisa de cadenas de péptidos .

Autoensamblaje y formación de hidrogel

Este compuesto exhibe propiedades de autoensamblaje debido a la hidrofobicidad y aromaticidad del grupo Fmoc. Se utiliza para crear materiales de hidrogel biofuncionales en medios acuosos, formando nanoestructuras supramoleculares .

Ingeniería de tejidos

Los derivados de this compound pueden formar hidrogeles rígidos, como el hidrogel Fmoc-K3, que admite la adhesión, supervivencia y duplicación celular, lo que lo convierte en un material potencial para aplicaciones de ingeniería de tejidos .

Tecnología de células solares

En las células solares de perovskita, los derivados de this compound se utilizan para la pasivación de la interfaz para mejorar la eficiencia y la estabilidad de las células solares mediante la introducción de grupos de pasivación efectivos .

Mecanismo De Acción

Target of Action

Fmoc-L-Ala-CHN2, also known as N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, is primarily used in proteomics studies and solid phase peptide synthesis techniques . Its primary targets are the amino acids in peptides that are being synthesized .

Mode of Action

This compound acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

Its stability under certain conditions, such as treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, has been noted .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with protected amino groups . These peptides can then be further modified or used in various applications, such as proteomics studies .

Action Environment

The action of this compound is influenced by the chemical environment. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy of this compound in peptide synthesis .

Análisis Bioquímico

Biochemical Properties

Fmoc-L-Ala-CHN2 is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amine groups. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This mechanism is frequently used as a protecting group for amines .

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-K(Fmoc) has shown to exhibit pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12(18(23)10-21-20)22-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,22,24)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOXETIYWQKLEA-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)